2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1,6-dioxa-9-thiaspiro[45]dec-3-ene is a chemical compound with the molecular formula C8H12O3S It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene typically involves the reaction of specific starting materials under controlled conditions. One common method involves the reaction of a methoxy-substituted cyclohexanone with a sulfur-containing reagent. The reaction conditions often include the use of a catalyst and a solvent to facilitate the formation of the spiro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions as in the laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different spiro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized spiro compounds .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxa-9-thiaspiro[4.5]dec-3-ene: Lacks the methoxy group, leading to different chemical properties.
9-Heptyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene: Contains an additional heptyl group, affecting its reactivity and applications.
Uniqueness
2-Methoxy-1,6-dioxa-9-thiaspiro[4This makes it a valuable compound for various research and industrial purposes .
Eigenschaften
CAS-Nummer |
61212-10-0 |
---|---|
Molekularformel |
C8H12O3S |
Molekulargewicht |
188.25 g/mol |
IUPAC-Name |
2-methoxy-1,10-dioxa-7-thiaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C8H12O3S/c1-9-7-2-3-8(11-7)6-12-5-4-10-8/h2-3,7H,4-6H2,1H3 |
InChI-Schlüssel |
UHKARPXJNRJPOF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C=CC2(O1)CSCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.